REACTION_CXSMILES
|
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[C:8](=O)([O-])[O-].[K+].[K+].[CH:14]([C:16](C)=O)=[CH2:15]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:6][C:5]1[CH2:7][CH2:8][C:3](=[C:14]([CH3:16])[CH3:15])[C:2](=[O:1])[CH:4]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
13.82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
166.48 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
this was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while keeping at 80° C
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled under a reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)C(=C(C)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |